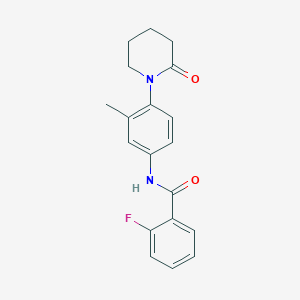

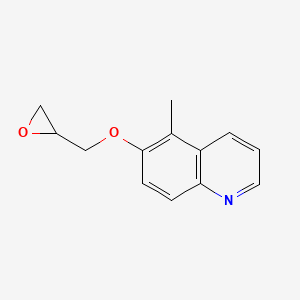

![molecular formula C12H8N4O4S B2412299 2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole CAS No. 941905-31-3](/img/structure/B2412299.png)

2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazoles are a class of nitrogen-containing heterocyclic compounds. They have two types of five-membered structures: 1,2,3-triazole and 1,2,4-triazole . They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .

Synthesis Analysis

The synthesis of triazoles has attracted much attention due to their wide range of biological activities . Various synthetic methods have been developed over the past 20 years .Molecular Structure Analysis

Triazoles comprise three nitrogen atoms and two carbon atoms. There are two isomers: 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .Chemical Reactions Analysis

Triazoles are known for their versatile chemical reactivity. They can undergo a variety of reactions, which is also applied in the synthesis of 1,2,3-triazoles .Physical And Chemical Properties Analysis

Triazoles are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .Wissenschaftliche Forschungsanwendungen

Synthesis and Spectroscopic Analysis

2-(Phenylsulfonyl)-2H-1,2,3-triazole derivatives, closely related to 2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole, have been synthesized and analyzed spectroscopically. These derivatives have shown moderate activity against various cancer cell lines, suggesting their potential in medicinal chemistry and drug design. The synthesis process is characterized by high yield, excellent regioselectivity, clean reaction profile, and operational simplicity (Salinas-Torres et al., 2022).

Chemical Reactions and Synthesis of Derivatives

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine, a compound related to the chemical , has been synthesized with good yield under optimal conditions. This synthesis opens pathways for the evaluation of antiproliferative properties and further chemical transformations of the triazole derivatives (Pokhodylo & Obushak, 2022).

Anticancer Activities of Derivatives

Functionalized carbon nanotubes with benzotriazole derivatives, similar in structure to 2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole, have shown promising results as unique anticancer drugs. These compounds, especially when functionalized with carboxylated multiwall nanotubes, have demonstrated significant enhancement in cytotoxic capability against various cancer cell lines (Entezari et al., 2013).

Electrocatalytic and Optoelectronic Properties

Benzotriazole derivatives, particularly those substituted with benzyl groups, have been studied for their electrocatalytic and optoelectronic properties. The substitution site significantly affects the electronic structure of the resulting polymer, altering its optical and electrochemical behavior. These properties suggest potential applications in electronic devices (Yiĝitsoy et al., 2011).

Antibacterial and Antioxidant Activities

Sulfonamide-tagged 1,2,3-triazoles have been synthesized and characterized, showing promising in vitro antibacterial activity against various bacterial strains. These compounds also exhibit appreciable antioxidant activity, indicating their potential for therapeutic applications (Kaushik et al., 2020).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)sulfonylbenzotriazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O4S/c17-15(18)9-5-7-10(8-6-9)21(19,20)16-13-11-3-1-2-4-12(11)14-16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMMUMXKKCRZHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-nitrophenyl)sulfonyl)-2H-benzo[d][1,2,3]triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

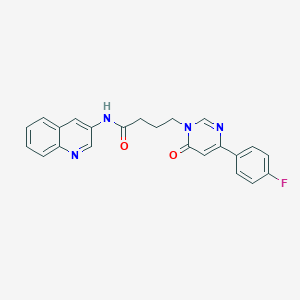

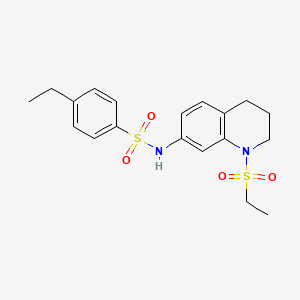

![2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]-5-bromopyrimidine](/img/structure/B2412227.png)

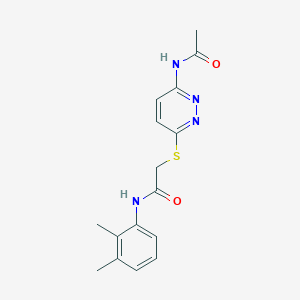

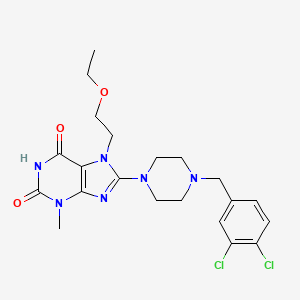

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2412228.png)

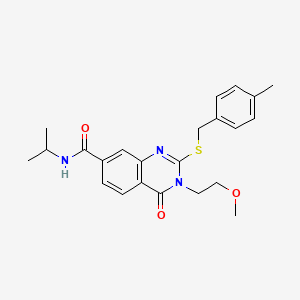

![N-[6-(3-chlorophenyl)-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2412229.png)

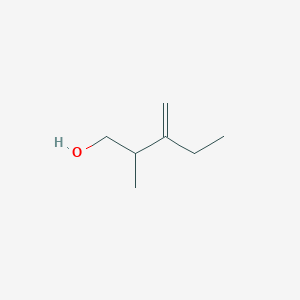

![[2-(3-Fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2412230.png)

![[(2S,3S,4S,5R,6S)-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B2412236.png)